Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
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Overview
Description
Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method for synthesizing benzothiazoles is the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
The sulfonyl group is often added via sulfonation reactions, where the benzothiazole derivative is treated with sulfonyl chlorides under basic conditions . Finally, the acetate moiety can be introduced through esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Ester Hydrolysis: The acetate moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles.
Ester Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole: Similar in structure but contains an indazole core instead of a benzothiazole core.
1-Phenyl-2-nitropropene: Contains a nitro group and an alkene moiety but lacks the benzothiazole and sulfonyl groups.
(E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene: Contains nitro groups and an alkene moiety but lacks the benzothiazole and sulfonyl groups.
Uniqueness
Prop-2-en-1-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonyl groups, along with the benzothiazole core, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76151-73-0 |
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Molecular Formula |
C12H10N2O6S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
prop-2-enyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C12H10N2O6S2/c1-2-5-20-11(15)7-22(18,19)12-13-9-4-3-8(14(16)17)6-10(9)21-12/h2-4,6H,1,5,7H2 |
InChI Key |
MWLAGEPLYBMIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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